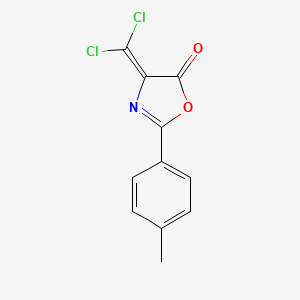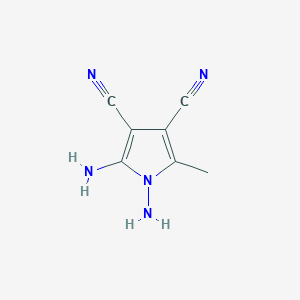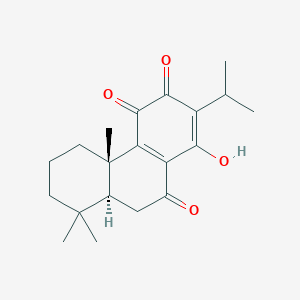
3-Chloro-1H-pyrrole-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1H-pyrrole-2-carbonitrile: is a heterocyclic organic compound with the molecular formula C5H3ClN2. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. The presence of a chlorine atom at the third position and a nitrile group at the second position makes this compound unique and of interest in various chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1H-pyrrole-2-carbonitrile typically involves the chlorination of 1H-pyrrole-2-carbonitrile. One common method is the reaction of 1H-pyrrole-2-carbonitrile with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,3-dione derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Major Products Formed
Nucleophilic Substitution: Substituted pyrrole derivatives with various functional groups replacing the chlorine atom.
Reduction: 3-Amino-1H-pyrrole-2-carbonitrile or 3-Amino-1H-pyrrole-2-carboxamide.
Oxidation: Pyrrole-2,3-dione derivatives.
Applications De Recherche Scientifique
3-Chloro-1H-pyrrole-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-1H-pyrrole-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine and nitrile groups can enhance its binding affinity and specificity towards these targets, resulting in desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrrole-2-carbonitrile: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
3-Bromo-1H-pyrrole-2-carbonitrile: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
3-Chloro-1H-pyrrole-2-carboxamide: Contains an amide group instead of a nitrile group, leading to different chemical and biological properties.
Uniqueness
3-Chloro-1H-pyrrole-2-carbonitrile is unique due to the presence of both chlorine and nitrile groups, which confer distinct reactivity and potential biological activities
Propriétés
Numéro CAS |
61893-86-5 |
|---|---|
Formule moléculaire |
C5H3ClN2 |
Poids moléculaire |
126.54 g/mol |
Nom IUPAC |
3-chloro-1H-pyrrole-2-carbonitrile |
InChI |
InChI=1S/C5H3ClN2/c6-4-1-2-8-5(4)3-7/h1-2,8H |
Clé InChI |
RUOXHINPFCSRIT-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=C1Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Butanoic acid, 4-[(1-methyl-1H-pyrazol-3-yl)amino]-4-oxo-](/img/structure/B12887306.png)

![2-(Aminomethyl)-5-cyanobenzo[d]oxazole](/img/structure/B12887320.png)
![Benzenesulfonamide, 4-[[1-(2-furanyl)ethylidene]amino]-N-2-thiazolyl-](/img/structure/B12887337.png)
![1-[4-[4-(2-dicyclohexylphosphorylphenyl)phenyl]phenyl]-8-methoxynaphthalene](/img/structure/B12887341.png)
![4-{Bis[(4-chlorophenyl)sulfanyl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B12887349.png)




